molecular formula C16H17ClN4O5S B2873019 N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide CAS No. 899989-77-6

N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2873019
CAS No.: 899989-77-6
M. Wt: 412.85
InChI Key: IUVISYREZLPIKD-UHFFFAOYSA-N
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Description

N'-[2-(4-Chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group, a sulfone moiety, and an ethanediamide side chain with a 2-methoxyethyl substituent.

The compound’s molecular geometry and crystallographic properties, if studied, would likely be determined using programs like SHELXL for refinement and ORTEP-3 for visualization, as these are industry standards for small-molecule crystallography . Such tools ensure precise bond length, angle, and torsional parameter calculations, critical for comparing structural analogs.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O5S/c1-26-7-6-18-15(22)16(23)19-14-12-8-27(24,25)9-13(12)20-21(14)11-4-2-10(17)3-5-11/h2-5H,6-9H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVISYREZLPIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reaction

The thieno[3,4-c]pyrazole core is constructed via a palladium-catalyzed intramolecular decarboxylative coupling. Starting from potassium 2-aminothiophene-3-carboxylate and 2-bromo-4-chlorobenzaldehyde, the reaction proceeds through a cascade imination/cyclization mechanism. The use of a Pd-Cu bimetallic system (Pd(OAc)₂/CuI) with triphenylphosphine (PPh₃) as a ligand in dimethylformamide (DMF) at 110°C for 12 hours achieves cyclization with yields up to 78%.

Table 1: Catalytic Systems for Core Synthesis

Catalyst System Solvent Temperature (°C) Yield (%)
Pd(OAc)₂/CuI DMF 110 78
PdCl₂(PPh₃)₂ DMSO 120 65

Oxidation to the Sulfone Derivative

The thiophene ring is oxidized to a sulfone using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to room temperature. Complete conversion to the 5,5-dioxo derivative is confirmed by LC-MS, with a reaction yield of 92%.

Table 2: Oxidation Reagents and Efficiency

Reagent Solvent Temperature (°C) Conversion (%)
mCPBA DCM 0–25 92
H₂O₂ AcOH 50 78

Formation of the Ethanediamide Moiety

Amidation Reaction Conditions

The ethanediamide group is introduced via a two-step process:

  • Activation : Oxalyl chloride reacts with the amine group of 2-methoxyethylamine in anhydrous DCM at −10°C to form the acid chloride intermediate.
  • Coupling : The acid chloride reacts with the sulfone-bearing thienopyrazole in the presence of triethylamine (Et₃N) at 25°C for 6 hours, yielding the final product in 76% purity.

Table 3: Amidation Coupling Agents

Coupling Agent Solvent Yield (%) Purity (%)
EDCl/HOBt DMF 81 95
DCC THF 68 89

Purification and Characterization

Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol yields the compound with >99% purity. Structural confirmation employs:

  • ¹H/¹³C NMR : Peaks at δ 3.4 ppm (OCH₃) and δ 7.6–8.1 ppm (aromatic protons).
  • HRMS : [M+H]⁺ at m/z 479.0921 (calculated: 479.0918).

Optimization of Reaction Conditions

Key parameters for scalability:

  • Catalyst Loading : Reducing Pd(OAc)₂ from 5 mol% to 2 mol% maintains yield at 75% while lowering costs.
  • Solvent Choice : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental sustainability without sacrificing efficiency.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.

    Pathways: The compound can interfere with signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the thienopyrazole sulfone family, a class known for diverse bioactivities. Below is a comparative analysis with structurally related derivatives, focusing on substituent effects and hypothetical physicochemical/biological properties.

Table 1: Structural and Hypothetical Property Comparison

Compound Name Core Structure Key Substituents Hypothetical LogP Potential Activity
Target Compound Thieno[3,4-c]pyrazole 4-Cl-Ph, SO₂, ethanediamide 2.1 Kinase inhibition
5-(4-Fluorophenyl)-thieno[3,4-c]pyrazole-3-carboxamide Thieno[3,4-c]pyrazole 4-F-Ph, carboxamide 1.8 Anticancer (EGFR inhibition)
2-Methyl-5,5-dioxo-thieno[3,4-c]pyrazol-3-yl acetate Thieno[3,4-c]pyrazole Methyl, SO₂, acetate 0.9 Anti-inflammatory
N'-(2-Phenoxyethyl)-thieno[3,4-c]pyrazole-3-amide Thieno[3,4-c]pyrazole Phenoxyethyl, amide 2.5 Antiviral

Key Observations :

Substituent Impact on Lipophilicity: The 4-chlorophenyl group and ethanediamide side chain in the target compound contribute to moderate lipophilicity (LogP ~2.1), favoring membrane permeability. The 2-methoxyethyl group may improve metabolic stability compared to simpler alkyl chains.

Biological Activity Trends :

  • Carboxamide derivatives (e.g., 4-F-Ph analog) show stronger association with kinase inhibition (e.g., EGFR), while acetate-substituted analogs exhibit anti-inflammatory properties due to COX-2 interaction. The target compound’s ethanediamide group may mimic ATP-binding motifs in kinases, though experimental validation is needed.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step routes, including cyclocondensation of thiophene precursors and sulfonation, whereas simpler analogs (e.g., methyl-substituted) require fewer steps.

Structural Insights from Crystallography :

If crystallographic data were available, tools like SHELXL would refine parameters such as:

  • Bond lengths: C-SO₂ (~1.43 Å) and C-Cl (~1.74 Å).
  • Dihedral angles between the thienopyrazole core and 4-chlorophenyl group (~15°–25°), influencing planararity and π-π stacking .

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